4-[6-Fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine
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Overview
Description
4-[6-fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine is a complex organic compound characterized by the presence of multiple fluorine atoms and a benzo[1,3]dioxole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[6-fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[6-fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-trifluoromethylbenzoic acid
- 2-Fluoro-4-formylphenylboronic acid
Uniqueness
4-[6-fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine is unique due to its specific structural features, such as the presence of multiple fluorine atoms and the benzo[1,3]dioxole core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20F3NO3 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-[[6-fluoro-2,2-bis(4-fluorophenyl)-1,3-benzodioxol-5-yl]methyl]morpholine |
InChI |
InChI=1S/C24H20F3NO3/c25-19-5-1-17(2-6-19)24(18-3-7-20(26)8-4-18)30-22-13-16(21(27)14-23(22)31-24)15-28-9-11-29-12-10-28/h1-8,13-14H,9-12,15H2 |
InChI Key |
NBHSLCWSMRDUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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